3-(2-FURYL)-1H-PYRAZOL-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-FURYL)-1H-PYRAZOL-5-OL: is a heterocyclic compound that features a furan ring fused to a pyrazole ring with a hydroxyl group at the 5-position
Scientific Research Applications
Chemistry: 3-(2-FURYL)-1H-PYRAZOL-5-OL is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are investigated as potential drug candidates for treating various diseases due to their ability to interact with biological targets.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also used in the synthesis of dyes and pigments.
Mechanism of Action
Target of Action
Similar compounds such as nitrofurans have been found to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism and plays a significant role in various biological processes.
Mode of Action
For instance, some furyl-containing compounds have been found to inhibit the action of specific enzymes, thereby disrupting cellular processes .
Biochemical Pathways
A related compound, 3-(2-furyl)acrylic acid, has been synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . This suggests that 3-(2-Furyl)-1H-Pyrazol-5-ol might also be involved in similar biochemical pathways.
Result of Action
Similar furyl-containing compounds have shown various biological activities, such as antiplatelet activity, inhibition of hypoxia-inducible factor-1 (hif-1), and nf-κb .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-FURYL)-1H-PYRAZOL-5-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-furylhydrazine with β-diketones or β-ketoesters, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent-free conditions and the use of green chemistry principles are also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-(2-FURYL)-1H-PYRAZOL-5-OL can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and furans, which can have different functional groups attached, enhancing their chemical and biological properties.
Comparison with Similar Compounds
- 2-FURYL-1H-PYRAZOL-5-OL
- 3-(2-FURYL)ACRYLIC ACID
- 2,5-FURANDICARBOXYLIC ACID
Comparison: 3-(2-FURYL)-1H-PYRAZOL-5-OL is unique due to the presence of both furan and pyrazole rings, which provide a distinct set of chemical and biological properties. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives with potential applications in multiple fields. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
467248-38-0 |
---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.